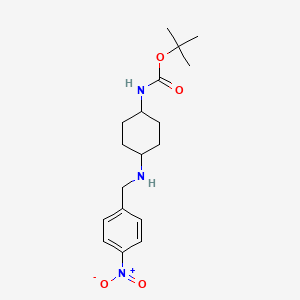

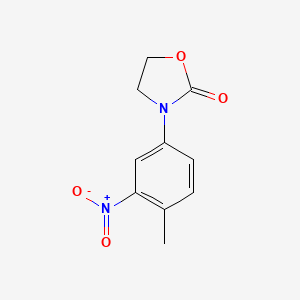

tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

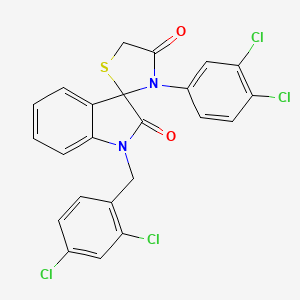

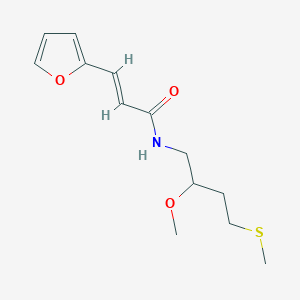

Tert-Butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate, commonly known as NBBC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. NBBC is a selective inhibitor of the SLC22A1 transporter, which plays a crucial role in the transport of organic cations across cell membranes.

Aplicaciones Científicas De Investigación

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

Researchers have developed a convenient synthesis method for 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to bifunctional poly(amino carboxylate) chelating agents. These agents are synthesized through cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters, yielding macrocyclic diamides. This process demonstrates the versatility of tert-butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate in forming complex macrocyclic structures with potential applications in chelation therapy and radiopharmaceuticals (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Synthesis, Structure, DNA/Protein Binding, and Anticancer Activity

A study on the synthesis and characterization of Schiff base ligands and their cyclometalated mononuclear piano-stool complexes reveals the potential of such compounds, including those derived from (4-nitrobenzylidene)(4-tert-butylphenyl)amine, in binding efficiently with calf thymus DNA and bovine serum albumin. These interactions suggest the applicability of tert-butyl (1R*,4R*)-4-(4-nitrobenzylamino)cyclohexylcarbamate derivatives in anticancer therapies and as tools in molecular biology (Mukhopadhyay et al., 2015).

Aza-Allyl Conjugate Addition-Michael Addition-Ring Closure Reaction

The reaction involving the sodium anion of (S)-N-(alpha-methylbenzyl)allylamine with tert-butyl cinnamate showcases a unique tandem reaction sequence resulting in chiral aminocyclohexanes. This method illustrates the compound's role in creating highly stereoselective and complex molecular architectures, beneficial for synthesizing pharmaceuticals and natural product analogs (Koutsaplis et al., 2007).

Extraction of Rubidium from Brine Sources

The compound's derivatives have been investigated for the selective extraction of rubidium from brine sources, indicating its utility in separation technologies and the recovery of valuable metals from natural sources (Wang, Che, & Qin, 2015).

N-(Boc) Nitrone Equivalents

The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates showcases its use as N-(Boc)-protected nitrones, useful in organic synthesis for generating N-(Boc)hydroxylamines. This highlights the compound's versatility as a building block in creating complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Propiedades

IUPAC Name |

tert-butyl N-[4-[(4-nitrophenyl)methylamino]cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-15-8-6-14(7-9-15)19-12-13-4-10-16(11-5-13)21(23)24/h4-5,10-11,14-15,19H,6-9,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXOFLUZOJPYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001119092 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286275-33-9 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[[(4-nitrophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)

![methyl 5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2929440.png)